molecular formula C6H4Cl2N2O2 B8752515 2,6-Dichloro-5-methoxypyrimidine-4-carbaldehyde

2,6-Dichloro-5-methoxypyrimidine-4-carbaldehyde

Cat. No. B8752515
M. Wt: 207.01 g/mol
InChI Key: OFOSNAUBFUBOPC-UHFFFAOYSA-N
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Patent
US08877925B2

Procedure details

The solution of 2,6-dichloro-5-methoxy-4-vinyl pyrimidine (50 g, 0.24 mol) in dichloromethane:methanol (4:1, 2 L), prepared by Example 1, was cooled to −78° C. Ozone gas was bubbled through for 5 h. The reaction was quenched with dimethyl sulfide (50 mL). The mixture was slowly warmed to room temperature and concentrated under reduced pressure at 40° C. to provide a crude material comprising the title compound (50.5 g, 100% yield); HPLC (85% acetonitrile buffered with 0.1% v/v acetic acid. The title compound was not isolated from the crude material.
Quantity
50 g
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
2 L
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH:8]=C)[C:5]([O:10][CH3:11])=[C:4]([Cl:12])[N:3]=1.ClCCl.C[OH:17]>>[Cl:1][C:2]1[N:7]=[C:6]([CH:8]=[O:17])[C:5]([O:10][CH3:11])=[C:4]([Cl:12])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)C=C)OC)Cl
Name
dichloromethane methanol
Quantity
2 L
Type
reactant
Smiles
ClCCl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ozone gas was bubbled through for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with dimethyl sulfide (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was slowly warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 40° C.
CUSTOM
Type
CUSTOM
Details
to provide a crude material

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)C=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 50.5 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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